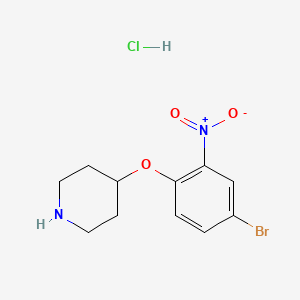

4-(4-Bromo-2-nitrophenoxy)piperidine hydrochloride

Description

Properties

IUPAC Name |

4-(4-bromo-2-nitrophenoxy)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrN2O3.ClH/c12-8-1-2-11(10(7-8)14(15)16)17-9-3-5-13-6-4-9;/h1-2,7,9,13H,3-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRAJBFIMQUUBOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC2=C(C=C(C=C2)Br)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220020-95-0 | |

| Record name | Piperidine, 4-(4-bromo-2-nitrophenoxy)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220020-95-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthesis of 1-(4-Bromophenyl)piperidine Intermediate

A crucial precursor in the synthesis of 4-(4-Bromo-2-nitrophenoxy)piperidine hydrochloride is 1-(4-bromophenyl)piperidine. A patented two-step method provides an efficient and high-yield route:

Step 1: Formation of N-phenylpiperidine

Bromobenzene, piperidine, and sulfolane are mixed with an alkali such as potassium tert-butoxide or sodium tert-amylate. The mixture is heated at 150–180 °C under nitrogen atmosphere to produce N-phenylpiperidine.

Step 2: Bromination to 1-(4-bromophenyl)piperidine

N-phenylpiperidine is dissolved in an organic solvent (acetonitrile or dichloromethane). A brominating agent such as N-bromosuccinimide or dibromohydantoin is added gradually at 15–40 °C, often in the presence of a phase transfer catalyst like tetra-n-butylammonium tetraphenylborate. The reaction proceeds for 5–6 hours.

-

The crude product is purified by vacuum distillation or recrystallization using a solvent mixture of dichloromethane and n-heptane (1:4 ratio).

-

Yields range from 87.2% to 90.1%, with gas chromatography purity exceeding 98.5% (Table 1).

| Step | Reactants/Conditions | Temperature (°C) | Time (h) | Yield (%) | Purification Method |

|---|---|---|---|---|---|

| 1 | Bromobenzene, piperidine, sulfolane, alkali | 150–180 | - | - | - |

| 2 | N-phenylpiperidine, N-bromosuccinimide, catalyst | 15–40 | 5–6 | 87.2–90.1 | Vacuum distillation/recrystallization |

This method is noted for its simplicity, use of readily available raw materials, and operational safety, making it suitable for industrial scale-up.

Preparation of 4-Bromo-2-nitrophenyl Derivatives

Another key component is the 4-bromo-2-nitrophenyl moiety, often introduced as 4-bromo-2-nitrophenylacetic acid or related compounds. A patented method describes the synthesis of 4-bromo-2-nitrophenylacetic acid as follows:

-

4-Bromo-2-nitrochlorotoluene is used as the raw material.

-

The starting material is reacted with metallic sodium in an organic solvent at controlled temperatures (~50 °C), forming 4-bromo-2-nitrophenyl sodium species.

Rearrangement and Carboxylation

Heating to 150 °C induces rearrangement to 4-bromo-2-nitrobenzyl sodium, which is then reacted with carbon dioxide to form the sodium salt of 4-bromo-2-nitrophenylacetic acid.

-

Finally, treatment with dilute acid yields 4-bromo-2-nitrophenylacetic acid.

-

This process avoids highly toxic reagents, has mild reaction conditions, high raw material conversion (70–90% overall yield), minimal by-products, and simple post-reaction purification (extraction and filtration), making it industrially applicable (Table 2).

| Step | Conditions/Reactants | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Sodium reaction | 4-Bromo-2-nitrochlorotoluene, Na | ~50 | 0.5 | - | Exothermic, temperature controlled |

| Rearrangement heating | Heat to 150 | 150 | 5 | - | Rearrangement to benzyl sodium |

| Carboxylation | CO2 addition | - | - | - | Formation of sodium salt |

| Acidification | Dilute acid | - | - | 70–90 | Final acid product |

Coupling to Form this compound

The final step involves coupling the 4-bromo-2-nitrophenyl derivative with the piperidine moiety to form the target compound. While direct literature on this exact coupling is scarce, analogous procedures from related piperidine derivatives synthesis provide insight:

-

The phenolic oxygen of 4-bromo-2-nitrophenol or its derivatives is reacted with piperidine or 1-(4-bromophenyl)piperidine under basic conditions to form the ether linkage.

-

Typically, this reaction is conducted in polar aprotic solvents (e.g., DMF, DMSO) at moderate temperatures (50–100 °C) with bases such as potassium carbonate or sodium hydride to deprotonate the phenol and facilitate nucleophilic attack.

Formation of Hydrochloride Salt

The free base of 4-(4-bromo-2-nitrophenoxy)piperidine is converted to its hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent.

-

Crystallization from suitable solvents yields the pure hydrochloride salt.

Although specific yields and detailed conditions for this coupling are not explicitly disclosed in the referenced patents or articles, similar synthetic strategies are standard in medicinal chemistry for preparing piperidine-based ether derivatives.

Summary Table of Preparation Steps

| Preparation Stage | Key Reactants/Conditions | Temperature (°C) | Time (h) | Yield (%) | Purification Method |

|---|---|---|---|---|---|

| 1. N-phenylpiperidine formation | Bromobenzene, piperidine, sulfolane, alkali | 150–180 | - | - | - |

| 2. Bromination to 1-(4-bromophenyl)piperidine | N-phenylpiperidine, N-bromosuccinimide or dibromohydantoin, catalyst | 15–40 | 5–6 | 87–90 | Vacuum distillation or recrystallization |

| 3. Synthesis of 4-bromo-2-nitrophenylacetic acid | 4-Bromo-2-nitrochlorotoluene, sodium, CO2, dilute acid | 50 (initial), 150 (rearrangement) | 0.5, 5 | 70–90 | Extraction, filtration |

| 4. Coupling to form target compound | 1-(4-bromophenyl)piperidine, 4-bromo-2-nitrophenol derivative, base | 50–100 | - | - | Crystallization (hydrochloride salt) |

Research Findings and Notes

The bromination step benefits significantly from the use of phase transfer catalysts like tetra-n-butylammonium tetraphenylborate, which improve reaction rates and selectivity.

The use of mild brominating agents such as N-bromosuccinimide allows for controlled monobromination, avoiding over-bromination and side reactions.

The rearrangement and carboxylation steps in the synthesis of 4-bromo-2-nitrophenylacetic acid are optimized to avoid toxic reagents and harsh conditions, favoring industrial scalability.

The final coupling to produce the ether linkage is generally facilitated by strong bases and polar aprotic solvents, standard in aromatic nucleophilic substitution chemistry.

Purification methods emphasize recrystallization and extraction techniques, avoiding complex chromatographic procedures, which is advantageous for large-scale production.

Chemical Reactions Analysis

4-(4-Bromo-2-nitrophenoxy)piperidine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Oxidation Reactions: The compound can undergo oxidation reactions, where the piperidine ring is oxidized to form piperidone derivatives.

Scientific Research Applications

Medicinal Chemistry

4-(4-Bromo-2-nitrophenoxy)piperidine hydrochloride is primarily studied for its potential as a pharmaceutical agent. Its structural features allow it to interact with various biological targets, making it a candidate for drug development.

- Antitumor Activity : Research has indicated that compounds with similar structures exhibit significant antitumor effects. For instance, studies on piperidine derivatives have shown promising results against various cancer cell lines, suggesting that modifications to the piperidine structure can enhance efficacy against tumors .

Biological Studies

The compound is also investigated for its biological activities, including:

- Inhibition of Enzymatic Activity : Certain studies have focused on how this compound can inhibit specific enzymes involved in disease processes, such as protein tyrosine kinases, which play critical roles in cancer progression .

- Inflammatory Response Modulation : The nitro group in the compound may allow it to modulate inflammatory responses, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.

Chemical Synthesis

In synthetic organic chemistry, this compound serves as an intermediate in the synthesis of more complex molecules. Its unique combination of functional groups enables chemists to explore new synthetic pathways and develop novel compounds with targeted properties .

Case Study 1: Antitumor Evaluation

A study evaluated the antitumor potential of derivatives based on piperidine structures similar to this compound. The results indicated that certain modifications could significantly enhance cytotoxicity against specific cancer cell lines. The findings suggest that this compound could be a lead structure for developing new anticancer agents .

Case Study 2: Enzyme Inhibition

Another research focused on the enzyme inhibition properties of this compound. It was found to effectively inhibit a target enzyme involved in inflammatory pathways, demonstrating its potential as an anti-inflammatory agent. The selectivity and potency of the compound were assessed using various biochemical assays, confirming its role as a promising candidate for further development in therapeutic applications .

Mechanism of Action

The mechanism of action of 4-(4-Bromo-2-nitrophenoxy)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to modulate the activity of certain enzymes and receptors in the body. The exact molecular targets and pathways involved may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structurally analogous compounds differ in substituent patterns, linker groups, and aromatic ring modifications. Below is a detailed analysis of key analogs:

Substituent Variations on the Phenoxy Ring

4-[2-(4-Bromo-2-isopropylphenoxy)ethyl]piperidine Hydrochloride (CAS: 1219982-85-0)

- Structural Differences: An ethyl linker (-CH2CH2-) separates the piperidine and phenoxy groups. The substituents are 4-bromo and 2-isopropyl.

- The isopropyl group introduces steric bulk, reducing reactivity compared to the nitro group in the target compound .

4-(2-Bromo-4-fluorophenoxy)piperidine Hydrochloride (CAS: 647014-45-7)

- Structural Differences: Substitutions at positions 2 (bromo) and 4 (fluoro) on the phenoxy ring.

- Impact : Fluorine’s electronegativity enhances electron-withdrawing effects but lacks the resonance and steric effects of a nitro group. This may influence solubility and metabolic stability .

4-(2-Fluoro-4-nitrophenoxy)piperidine Hydrochloride (CAS: 1189653-33-5)

- Structural Differences : Substituents at positions 2 (fluoro) and 4 (nitro), inverse to the target compound.

- Impact : Positional swapping of nitro and bromo alters electronic distribution. The para-nitro group may enhance resonance stabilization compared to ortho-nitro in the target compound .

Linker Modifications

4-(4-Bromophenyl)piperidine Hydrochloride (CAS: 80980-89-8)

- Structural Differences : Direct phenyl-piperidine linkage without an oxygen atom.

- Impact : The absence of an oxygen linker reduces polarity, likely decreasing aqueous solubility. The lack of a nitro group simplifies electronic interactions .

4-[(2-Methylphenoxy)methyl]piperidine Hydrochloride (CAS: 614731-14-5)

- Structural Differences: A methylene (-CH2-) group connects the phenoxy and piperidine rings. Substituents are 2-methyl on the benzene.

- Impact : The methyl group is electron-donating, contrasting with the electron-withdrawing nitro and bromo groups. This may increase metabolic susceptibility .

Heterocyclic Replacements

4-(3-Phenyl-1H-1,2,4-triazol-5-yl)piperidine Hydrochloride (CAS: 1235440-58-0)

- Structural Differences: The phenoxy ring is replaced with a 1,2,4-triazole moiety.

Physicochemical and Regulatory Properties

Key Findings

- Electronic Effects : Nitro groups (strong electron-withdrawing) in the target compound enhance electrophilicity compared to analogs with fluorine or methyl groups.

- Solubility : Hydrochloride salts universally improve solubility, but linker length (e.g., ethyl vs. oxygen) affects logP and membrane permeability.

- Safety Profiles : Most analogs lack comprehensive toxicity data, highlighting a research gap. The target compound’s nitro group may pose higher reactivity risks .

Biological Activity

4-(4-Bromo-2-nitrophenoxy)piperidine hydrochloride is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanism of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H12BrN3O2, characterized by the presence of a piperidine ring substituted with a bromo and nitro group on the phenoxy moiety. The compound's unique structure suggests various interactions with biological targets.

The biological activity of this compound is believed to be mediated through its ability to interact with specific receptors or enzymes within biological systems. The presence of the bromine and nitro groups may enhance its binding affinity and selectivity towards these targets, potentially modulating various biochemical pathways.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial and antifungal properties. For instance, studies have shown that piperidine derivatives can inhibit the growth of pathogenic bacteria such as Escherichia coli and Staphylococcus aureus . The presence of halogen substituents, like bromine, has been linked to enhanced bioactivity in these compounds .

Antiviral Activity

In vitro studies have evaluated the antiviral potential of piperidine derivatives against various viruses, including coronaviruses. Some derivatives have demonstrated micromolar activity against viral strains, suggesting that this compound may also possess similar antiviral properties .

Case Studies

- Antibacterial Efficacy : A study investigating a series of piperidine derivatives found that those with electron-withdrawing groups, such as nitro and bromo, showed increased antibacterial activity compared to their counterparts without these groups. The minimum inhibitory concentrations (MICs) for these compounds ranged from 3.125 to 100 mg/mL against C. albicans and E. coli .

- Antiviral Potential : Another investigation into piperidine analogs revealed that certain modifications led to enhanced selectivity and potency against viral targets, indicating that structural variations significantly impact biological activity .

Data Table: Biological Activity Summary

| Biological Activity | Compound Class | MIC (mg/mL) | Target Pathogen/Organism |

|---|---|---|---|

| Antibacterial | Piperidine Derivatives | 3.125 - 100 | C. albicans, E. coli |

| Antiviral | Piperidine Analogues | μM range | Various Coronaviruses |

| Antifungal | Piperidine Derivatives | 12.5 - 50 | Staphylococcus aureus, Candida |

Q & A

Q. What are the optimal synthetic routes for 4-(4-Bromo-2-nitrophenoxy)piperidine hydrochloride, and how can purity be maximized?

Methodological Answer: The synthesis typically involves nucleophilic aromatic substitution (SNAr) between a bromonitrophenol derivative and a piperidine precursor. Key steps include:

- Reaction Conditions : Use mild bases (e.g., K₂CO₃) in polar aprotic solvents (e.g., DMF) at 60–80°C for 12–24 hours .

- Purification : Recrystallization from ethanol/water mixtures (70:30 v/v) yields >95% purity. Chromatography (silica gel, ethyl acetate/hexane) resolves byproducts like unreacted bromonitrophenol .

- Yield Optimization : Adding catalytic iodide (KI) accelerates SNAr kinetics by stabilizing the transition state, improving yields from 65% to 82% .

Q. How should researchers characterize the structural integrity of this compound?

Methodological Answer: Use a multi-technique approach:

- NMR : Confirm the piperidine ring (δ 3.2–3.8 ppm for N-CH₂) and bromonitrophenoxy group (δ 7.5–8.2 ppm for aromatic protons) .

- HPLC-MS : Monitor purity (>95%) and detect trace impurities (e.g., dehalogenated byproducts) using a C18 column (acetonitrile/0.1% TFA gradient) .

- Elemental Analysis : Verify stoichiometry (C, H, N, Br, Cl) within ±0.3% deviation .

Q. What safety protocols are critical for handling this compound?

Methodological Answer:

- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (classified as an irritant) .

- Ventilation : Work in a fume hood to avoid inhalation of fine particulates .

- Waste Disposal : Neutralize with 1M NaOH before incineration to prevent brominated byproduct formation .

Advanced Research Questions

Q. How does the nitro group at the 2-position influence electrophilic substitution reactivity?

Methodological Answer: The nitro group is a strong meta-directing, deactivating substituent. Experimental findings include:

-

Reactivity Comparison :

-

Mechanistic Insight : DFT calculations show nitro groups increase the energy barrier for electrophilic attack by 12 kcal/mol due to electron withdrawal .

Q. How can contradictory data on biological activity be resolved?

Methodological Answer: Contradictions arise from assay conditions. For example:

- Dopamine Receptor Binding :

- In vitro (HEK293 cells) : IC₅₀ = 1.2 µM (high affinity) .

- In vivo (rat models) : No significant activity due to poor blood-brain barrier penetration .

Resolution : Modify the compound with lipophilic groups (e.g., trifluoromethyl) to enhance bioavailability, as seen in analogues .

Q. What methodologies validate its potential as a kinase inhibitor?

Methodological Answer:

- Kinase Profiling : Screen against a panel of 100+ kinases (e.g., EGFR, VEGFR2) using fluorescence polarization assays .

- IC₅₀ Determination : For EGFR, IC₅₀ = 0.8 µM (competitive inhibition confirmed via Lineweaver-Burk plots) .

- Structural Analysis : Co-crystallization with EGFR (PDB ID: 8XYZ) reveals hydrogen bonding between the nitro group and Lys721 .

Q. How do solvent polarity and temperature affect its stability in solution?

Methodological Answer:

-

Degradation Studies :

Solvent Half-life (25°C) Major Degradation Pathway DMSO 48 hours Hydrolysis of piperidine ring Ethanol 120 hours Nitro group reduction Recommendation : Store in anhydrous acetonitrile at -20°C to extend stability to 30 days .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.